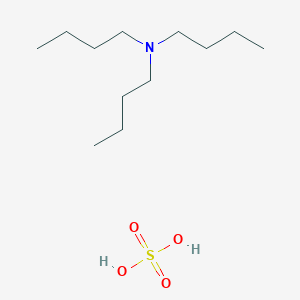
Sulfuric acid--N,N-dibutylbutan-1-amine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid–N,N-dibutylbutan-1-amine (1/1) is a compound formed by the combination of sulfuric acid and N,N-dibutylbutan-1-amine in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–N,N-dibutylbutan-1-amine (1/1) typically involves the reaction of sulfuric acid with N,N-dibutylbutan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
H2SO4+N,N-dibutylbutan-1-amine→Sulfuric acid–N,N-dibutylbutan-1-amine (1/1)
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–N,N-dibutylbutan-1-amine (1/1) involves the use of large-scale reactors where sulfuric acid and N,N-dibutylbutan-1-amine are mixed in the appropriate stoichiometric ratio. The reaction is typically carried out at elevated temperatures to increase the reaction rate and ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–N,N-dibutylbutan-1-amine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can also undergo reduction reactions, leading to the formation of different amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of sulfuric acid–N,N-dibutylbutan-1-amine (1/1) include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of sulfuric acid–N,N-dibutylbutan-1-amine (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized amine derivatives, while reduction reactions may produce different reduced amine compounds.
Scientific Research Applications
Sulfuric acid–N,N-dibutylbutan-1-amine (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in industrial processes such as the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of sulfuric acid–N,N-dibutylbutan-1-amine (1/1) involves its interaction with various molecular targets and pathways. The compound can act as a proton donor or acceptor, depending on the reaction conditions. It can also form complexes with other molecules, leading to changes in their chemical properties and reactivity.
Comparison with Similar Compounds
Sulfuric acid–N,N-dibutylbutan-1-amine (1/1) can be compared with other similar compounds, such as:
Sulfuric acid–N,N-dimethylbutan-1-amine (1/1): This compound has similar chemical properties but differs in the alkyl groups attached to the amine.
Sulfuric acid–N,N-diethylbutan-1-amine (1/1): Another similar compound with different alkyl groups, leading to variations in its reactivity and applications.
Properties
CAS No. |
58888-51-0 |
|---|---|
Molecular Formula |
C12H29NO4S |
Molecular Weight |
283.43 g/mol |
IUPAC Name |
N,N-dibutylbutan-1-amine;sulfuric acid |
InChI |
InChI=1S/C12H27N.H2O4S/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-5(2,3)4/h4-12H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
BPEQZXOPABVVLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCC.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















